molecular formula C16H15NO2S B11491944 7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11491944
M. Wt: 285.4 g/mol
InChI Key: JGIFVNZRYLZQRN-UHFFFAOYSA-N
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Description

7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that contains a thieno[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(allyloxy)benzaldehyde with a thieno[3,2-b]pyridine derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyloxy group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

7-(4-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H15NO2S/c1-2-8-19-12-5-3-11(4-6-12)13-10-15(18)17-14-7-9-20-16(13)14/h2-7,9,13H,1,8,10H2,(H,17,18)

InChI Key

JGIFVNZRYLZQRN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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